3-Deoxyglucosone-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

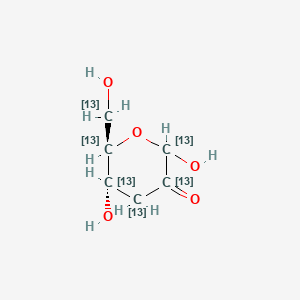

C6H10O5 |

|---|---|

Poids moléculaire |

168.10 g/mol |

Nom IUPAC |

(5S,6R)-2,5-dihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-one |

InChI |

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clé InChI |

UHPMJDGOAZMIID-ICHFKKNJSA-N |

SMILES isomérique |

[13CH2]1[13C@@H]([13C@H](O[13CH]([13C]1=O)O)[13CH2]O)O |

SMILES canonique |

C1C(C(OC(C1=O)O)CO)O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Characterization of 3-Deoxyglucosone-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyglucosone (B13542) (3-DG), a highly reactive dicarbonyl compound, is a key intermediate in the Maillard reaction and the subsequent formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the aging process.[1] Stable isotope-labeled 3-Deoxyglucosone-13C6 (3-DG-13C6) serves as an essential internal standard for the accurate quantification of endogenous 3-DG in biological matrices by mass spectrometry-based methods. This technical guide provides a comprehensive overview of the chemical characterization of this compound, including its physicochemical properties, analytical methodologies for its use, and its role in relevant biological pathways.

Physicochemical Properties

This compound is the uniformly carbon-13 labeled analog of 3-Deoxy-D-erythro-hexos-2-ulose. While specific experimental data for the labeled compound is often proprietary, the following tables summarize the available information for both the labeled and unlabeled forms.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 3-Deoxy-D-erythro-hexos-2-ulose-1,2,3,4,5,6-13C6 | Vendor Information |

| Synonyms | 3-Deoxy-D-glucosone-13C6, 2-Keto-3-deoxyglucose-13C6 | |

| Molecular Formula | ¹³C₆H₁₀O₅ | [2][3] |

| Molecular Weight | 168.096 g/mol | [2][4] |

| Isotopic Enrichment | ≥99 atom % ¹³C | |

| Appearance | Off-White to Yellow Amorphous Soft Solid (unlabeled) | Synthose DG216 |

| Solubility | Soluble in DMSO, Water, Methanol (unlabeled) | Synthose DG216 |

| Storage Conditions | -20°C, protect from moisture | [2] |

Table 2: Chemical Identifiers

| Identifier | Value (Labeled) | Value (Unlabeled) |

| CAS Number | 163349-72-2 (example) | 4084-27-9 |

| PubChem CID | N/A | 114839 |

| InChI Key | ZGCHLOWZNKRZSN-NTSWFWBYSA-N | ZGCHLOWZNKRZSN-NTSWFWBYSA-N |

| SMILES | O[13CH2]--INVALID-LINK----INVALID-LINK--C([13CH2][13C]=O)=O | C(C(C(CO)O)O)C(=O)C=O |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The characterization is typically confirmed by the manufacturer and provided in the certificate of analysis. However, based on the structure and data from the unlabeled analog, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the existence of various cyclic and acyclic isomers in solution. The signals would show coupling to the ¹³C-labeled carbon backbone.

-

¹³C NMR: The carbon-13 NMR spectrum would display six distinct signals, each corresponding to one of the carbon atoms in the molecule. The chemical shifts would be informative of the functional groups present (aldehyde, ketone, and alcohol moieties).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the ¹³C₆-isotopologue. Fragmentation patterns are expected to involve losses of water and small neutral molecules, characteristic of carbohydrate analysis. High-resolution mass spectrometry is used to confirm the elemental composition.[5]

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is scarce. However, a plausible synthetic route would involve the use of commercially available D-Glucose-¹³C₆ as the starting material. General methods for the synthesis of unlabeled 3-deoxy-D-erythro-hexos-2-ulose from D-glucose have been reported and can be adapted for the labeled compound.[6]

A common approach involves the reaction of D-glucose with benzoylhydrazine in the presence of an amine catalyst to form the 3-deoxyglucosone bis(benzoylhydrazone) intermediate. Subsequent removal of the benzoylhydrazine protecting groups with an aldehyde, such as benzaldehyde, yields the free 3-deoxyglucosone. Purification is typically achieved through chromatographic techniques.[7]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of 3-Deoxyglucosone in biological samples using isotope dilution mass spectrometry.

Quantification of 3-Deoxyglucosone by UPLC-MS/MS

This method is suitable for the analysis of 3-DG in plasma and whole blood.[8]

-

Sample Preparation:

-

To 100 µL of EDTA plasma or whole blood, add a known amount of this compound internal standard.

-

Deproteinize the sample by adding 200 µL of ice-cold 1 M perchloric acid.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Derivatization:

-

Transfer the supernatant to a new tube.

-

Add a solution of o-phenylenediamine (B120857) (oPD) to derivatize the dicarbonyl groups of 3-DG and 3-DG-13C6.

-

Incubate the reaction mixture.

-

-

UPLC-MS/MS Analysis:

-

Inject the derivatized sample onto a UPLC system coupled to a tandem mass spectrometer.

-

Use a suitable C18 column for chromatographic separation.

-

The mobile phase typically consists of a gradient of acetonitrile (B52724) and water with a small amount of formic acid.

-

Monitor the specific mass transitions for the derivatized 3-DG and 3-DG-13C6 in Multiple Reaction Monitoring (MRM) mode.

-

Quantify the amount of endogenous 3-DG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Quantification of 3-Deoxyglucosone by GC-MS

This method is also widely used for the analysis of 3-DG in various biological samples.[9][10]

-

Sample Preparation and Derivatization:

-

Spike the sample with this compound internal standard.

-

Deproteinize the sample, for example, with ethanol.[10]

-

The dried extract is then subjected to a two-step derivatization. First, an oximation reaction is performed using a reagent like methoxyamine hydrochloride in pyridine.

-

This is followed by silylation of the hydroxyl groups using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions of the derivatized 3-DG and 3-DG-13C6.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Biological Pathways

3-Deoxyglucosone is a central intermediate in the Maillard reaction, a non-enzymatic browning reaction that occurs between reducing sugars and amino groups of proteins, lipids, and nucleic acids. This process ultimately leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).

Caption: The Maillard reaction pathway leading to the formation of 3-Deoxyglucosone.

The formation of AGEs from 3-Deoxyglucosone and other reactive dicarbonyls can lead to the cross-linking of proteins, altering their structure and function. The interaction of AGEs with their receptor (RAGE) can trigger intracellular signaling cascades that promote oxidative stress and inflammation, contributing to cellular dysfunction and the pathology of various diseases.

Caption: Formation of AGEs from 3-DG and subsequent RAGE-mediated signaling.

Conclusion

This compound is an indispensable tool for researchers investigating the role of glycation in health and disease. Its use as an internal standard allows for the precise and accurate quantification of endogenous 3-Deoxyglucosone, a critical biomarker in studies related to diabetes, aging, and neurodegenerative disorders. A thorough understanding of its chemical properties and the analytical methods for its application is crucial for obtaining reliable and reproducible results in these important areas of research.

References

- 1. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. omicronbio.com [omicronbio.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PREPARATION AND REACTIONS OF 3 DEOXY-D-ERYTHROHEXOS-2-ULOSE - ProQuest [proquest.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitation of 3-deoxyglucosone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Deoxyglucosone (3-DG) as a Precursor to Advanced Glycation End Products (AGEs)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deoxyglucosone (B13542) (3-DG) is a highly reactive α-oxoaldehyde that serves as a critical intermediate in the formation of Advanced Glycation End Products (AGEs).[1][2] Formed primarily through the Maillard reaction and the polyol pathway, 3-DG is significantly more reactive than glucose and is a potent driver of "carbonyl stress," a condition implicated in the pathogenesis of numerous chronic diseases.[3][4] Its accumulation, particularly under hyperglycemic and uremic conditions, accelerates the non-enzymatic modification of proteins, lipids, and nucleic acids, leading to the formation of a diverse range of AGEs.[5][6] These modifications alter biomolecular structure and function, contributing to the development and progression of diabetic complications, atherosclerosis, and age-related tissue damage.[1][7] This guide provides a comprehensive overview of the formation of 3-DG, its conversion to specific AGEs, its pathophysiological roles, and the experimental methodologies used to study these processes, offering a foundational resource for research and therapeutic development.

Formation and Chemical Pathways of 3-Deoxyglucosone

3-Deoxyglucosone is an α-dicarbonyl compound that arises from several metabolic and chemical pathways, most notably from carbohydrate precursors.[8] Its formation is a key step that precedes the generation of many pathogenic AGEs.

Key Formation Pathways:

-

The Maillard Reaction: This is a primary route for 3-DG formation. The process begins with the non-enzymatic reaction between the carbonyl group of a reducing sugar (like glucose) and a free amino group of a biological macromolecule (e.g., the lysine (B10760008) residue of a protein). This forms a reversible Schiff base, which then rearranges into a more stable ketoamine known as an Amadori product.[1][3] The degradation of this Amadori product yields 3-DG and other reactive dicarbonyls.

-

Polyol Pathway: In this pathway, elevated glucose levels lead to its conversion to sorbitol and then fructose. Metabolites of fructose, such as fructose-3-phosphate, can undergo degradation to form 3-DG.[2][8] This pathway is particularly relevant in hyperglycemic states.

-

Glucose Autoxidation: The direct, non-enzymatic oxidation of glucose can also generate reactive dicarbonyl intermediates, including 3-DG, contributing to the overall dicarbonyl pool.[8]

Conversion of 3-DG to Advanced Glycation End Products (AGEs)

3-DG is a far more potent glycating agent than reducing sugars.[3] Its two carbonyl groups react readily with the primary amine groups of lysine and the guanidino groups of arginine residues in proteins, leading to the formation of various AGEs.[1][5] This process can result in irreversible protein cross-linking, altering protein structure and function.[1]

Major AGEs Derived from 3-DG:

-

Imidazolones: Reaction with arginine residues forms hydroimidazolones. 3-Deoxyglucosone-derived hydroimidazolone 1 (3-DG-H1) is a major and comparatively abundant AGE found in human plasma.[5]

-

Nε-(Carboxymethyl)lysine (CML): A widely studied, non-fluorescent AGE that serves as a general biomarker for oxidative and carbonyl stress.[3][8]

-

Pentosidine (B29645): A fluorescent, protein cross-linking AGE.[1][3]

-

Pyrraline: A non-fluorescent AGE formed from the reaction of 3-DG with lysine residues.[1][9]

Pathophysiological Significance and Cellular Effects

The accumulation of 3-DG and the subsequent formation of AGEs are central to the pathology of several diseases.

-

Diabetes and Complications: In diabetes, hyperglycemia accelerates 3-DG synthesis, leading to high plasma and tissue levels.[4] Elevated 3-DG is correlated with the severity of diabetic microangiopathy, nephropathy, and retinopathy.[1][5] Furthermore, 3-DG has been identified as a teratogenic factor in diabetic embryopathy, contributing to embryo malformation.[1][10]

-

Uremia: In patients with end-stage renal disease, impaired clearance leads to the accumulation of 3-DG, contributing to the uremic state and associated complications.[4]

-

Cellular Mechanisms of Damage:

-

Receptor for AGEs (RAGE) Signaling: AGEs bind to cell surface receptors, most notably RAGE. This engagement activates downstream signaling cascades, including NF-κB, leading to the expression of pro-inflammatory cytokines and adhesion molecules.

-

Oxidative Stress: 3-DG itself can induce the production of reactive oxygen species (ROS).[1] This leads to oxidative damage to DNA and lipids and can inactivate critical antioxidant enzymes like glutathione (B108866) peroxidase, creating a vicious cycle of cellular stress.[1]

-

Apoptosis: At high concentrations, 3-DG has been shown to be toxic to various cell types, including neurons and macrophages, by inducing programmed cell death (apoptosis).[1]

-

Quantitative Data on 3-DG Levels

The accurate quantification of 3-DG is essential for clinical and research applications. Levels are known to be elevated in disease states, although reported absolute concentrations can vary based on analytical methodology.

| Analyte | Condition | Matrix | Concentration | Analytical Method | Reference |

| 3-Deoxyglucosone (3-DG) | Non-diabetic Controls | EDTA Plasma | Increased in T2DM vs. controls (specific values not stated) | UPLC-MS/MS | [11] |

| Type 2 Diabetes (T2DM) | EDTA Plasma | Increased vs. controls | UPLC-MS/MS | [11] | |

| Normoglycemics | Plasma (Ultrafiltration) | 58.5 ± 14 (SD) nM | GC/MS | [12] | |

| Type I Diabetics | Plasma (Ultrafiltration) | 98.5 ± 34 (SD) nM | GC/MS | [12] | |

| Normoglycemics | Plasma (Ethanol Extraction) | 1710 ± 750 (SD) nM | GC/MS | [12] | |

| Normal Control Rats | Serum | 9.8 ± 1.1 µg/L | Immunoassay | [13] | |

| STZ-Diabetic Rats | Serum | 25 ± 5.6 µg/L | Immunoassay | [13] | |

| Glyoxal (B1671930) (GO) | Non-diabetic Controls | EDTA Plasma | Increased in T2DM vs. controls | UPLC-MS/MS | [11] |

| Type 2 Diabetes (T2DM) | EDTA Plasma | Increased vs. controls | UPLC-MS/MS | [11] | |

| Methylglyoxal (B44143) (MGO) | Non-diabetic Controls | EDTA Plasma | Increased in T2DM vs. controls | UPLC-MS/MS | [11] |

| Type 2 Diabetes (T2DM) | EDTA Plasma | Increased vs. controls | UPLC-MS/MS | [11] |

Note: The significant discrepancy in 3-DG concentrations reported by GC/MS methods is suggested to arise from the sample preparation method. Ultrafiltration may measure free circulating 3-DG, while ethanol (B145695) extraction may also release a form of 3-DG bound to macromolecules.[12]

Detoxification Pathways and Therapeutic Strategies

The body has endogenous mechanisms to detoxify 3-DG, and these pathways represent potential targets for therapeutic intervention.

Endogenous Detoxification:

-

Aldose/Aldehyde Reductase: These enzymes catalyze the NADPH-dependent reduction of 3-DG to the less reactive 3-deoxyfructose (B1226627) (3-DF).[1][5] This detoxification pathway is impaired in diabetic individuals.[1]

-

Aldehyde Dehydrogenase: This enzyme can oxidize 3-DG to 2-keto-3-deoxygluconic acid.[5]

Therapeutic Approaches:

-

Dicarbonyl Scavengers: These are compounds designed to chemically react with and neutralize 3-DG and other reactive dicarbonyls before they can modify proteins. Aminoguanidine was a prototype AGE inhibitor that functions as a scavenger of 3-DG, methylglyoxal, and glyoxal.[5][7]

-

Inhibitors of 3-DG Formation: A strategy aimed at preventing the formation of 3-DG from its precursors. Parabanic acid derivatives have been investigated for this purpose.[14]

-

AGE Breakers: Compounds designed to break the cross-links formed by AGEs, potentially reversing tissue damage.

Experimental Protocols

Standardized and robust methodologies are crucial for studying 3-DG and its role in AGE formation.

Quantification of 3-DG in Biological Fluids

Method: Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11]

-

Objective: To accurately quantify 3-DG, glyoxal (GO), and methylglyoxal (MGO) in plasma or whole blood.

-

Sample Preparation:

-

Collect blood in EDTA tubes. Immediate centrifugation following collection is critical to prevent ex vivo formation of dicarbonyls.

-

To 100 µL of plasma, add an internal standard solution containing stable isotopes of the analytes.

-

Deproteinize the sample by adding ice-cold perchloric acid (PCA). Immediate precipitation stabilizes the α-oxoaldehyde concentrations.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

-

Derivatization:

-

Add o-phenylenediamine (B120857) (oPD) to the supernatant. oPD reacts with the dicarbonyl groups of 3-DG, GO, and MGO to form stable, quinoxaline (B1680401) derivatives that are amenable to mass spectrometric analysis.

-

Incubate the reaction mixture to ensure complete derivatization.

-

-

Analysis:

-

Inject the derivatized sample into a UPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Perform chromatographic separation on a suitable C18 column.

-

Detect and quantify the quinoxaline derivatives using Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope internal standard.

-

Calculate concentrations based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

-

In Vitro Model of Protein Glycation by 3-DG

Method: Incubation of Protein with 3-DG.[3][6]

-

Objective: To generate AGE-modified protein in a controlled environment to study its structural and functional consequences.

-

Materials:

-

Protein of interest (e.g., Human Serum Albumin (HSA) or Histone H3).

-

3-Deoxyglucosone (3-DG).

-

Phosphate buffered saline (PBS), pH 7.4.

-

Sodium azide (B81097) (to prevent microbial growth).

-

Sterile, sealed reaction vessels.

-

-

Protocol:

-

Prepare a solution of the target protein (e.g., 10 mg/mL HSA) in PBS.

-

Add 3-DG to the protein solution to a final concentration relevant to the study (e.g., 20 µM to 1 mM). A native control sample without 3-DG must be prepared in parallel.

-

Add sodium azide to a final concentration of 0.02% (w/v).

-

Incubate the mixture in a sterile, sealed container at 37°C for a defined period (e.g., 7 to 28 days). The length of incubation will determine the extent of glycation.

-

After incubation, extensively dialyze the sample against PBS at 4°C to remove unreacted 3-DG and other small molecules.

-

The resulting 3-DG-glycated protein can be characterized using various techniques.

-

Detection of Specific AGEs in Glycated Proteins

Method: High-Performance Liquid Chromatography (HPLC) for CML and Pentosidine.[3]

-

Objective: To quantify the formation of specific AGEs (CML, pentosidine) in protein samples.

-

Protocol:

-

Take a known amount of the dialyzed, glycated protein (from Protocol 7.2) and the native control protein.

-

Perform acid hydrolysis by adding 6 M HCl and incubating at 110°C for 24 hours under vacuum or inert atmosphere to break the protein down into its constituent amino acids and AGE-adducts.

-

Remove the acid from the hydrolysate by vacuum evaporation.

-

Reconstitute the dried sample in a suitable mobile phase or buffer.

-

Analyze the sample using a reverse-phase HPLC system.

-

For pentosidine, use a fluorescence detector (e.g., excitation at 335 nm, emission at 385 nm).

-

For CML, detection may require pre- or post-column derivatization (e.g., with o-phthaldialdehyde) followed by fluorescence detection, or analysis by LC-MS/MS for higher specificity.

-

Quantify by comparing peak areas to those of authentic CML and pentosidine standards.

-

References

- 1. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academicmed.org [academicmed.org]

- 7. ahajournals.org [ahajournals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Teratogenicity of 3-deoxyglucosone and diabetic embryopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of 3-deoxyglucosone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunochemical detection of 3-deoxyglucosone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6040326A - 3-deoxyglucosone production inhibitor - Google Patents [patents.google.com]

3-Deoxyglucosone-13C6 as a Tracer for Studying Glucose Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyglucosone (B13542) (3-DG) is a highly reactive dicarbonyl compound formed during the non-enzymatic glycation of proteins and lipids, a process also known as the Maillard reaction.[1] In conditions of hyperglycemia, such as in diabetes mellitus, the formation of 3-DG is accelerated, leading to the production of Advanced Glycation End-products (AGEs).[2][3] These AGEs have been implicated in the pathogenesis of diabetic complications, including nephropathy, retinopathy, and neuropathy, by inducing oxidative stress and inflammation.[4][5] The use of stable isotope-labeled 3-Deoxyglucosone, specifically 3-Deoxyglucosone-13C6 (3-DG-13C6), as a tracer offers a powerful tool to investigate the in vivo dynamics of glucose metabolism, the formation and fate of reactive dicarbonyls, and their contribution to disease pathology. This technical guide provides a comprehensive overview of the application of 3-DG-13C6 in metabolic research, including experimental protocols, data analysis, and the elucidation of relevant signaling pathways.

Quantitative Data on 3-Deoxyglucosone Levels

The concentration of 3-DG in biological fluids is a key indicator of carbonyl stress and is significantly elevated in individuals with diabetes mellitus. The following tables summarize quantitative data from various studies.

Table 1: Plasma 3-Deoxyglucosone Concentrations in Human Subjects

| Subject Group | N | Plasma 3-DG Concentration | Method | Reference |

| Healthy Controls | 15 | 12.8 ± 5.2 ng/mL | HPLC | [6] |

| Type 2 Diabetes Mellitus | 27 | 31.8 ± 11.3 ng/mL | HPLC | [6] |

| Normoglycemic Individuals | - | 58.5 ± 14 nM (free) | GC-MS | [7] |

| Type 1 Diabetics | - | 98.5 ± 34 nM (free) | GC-MS | [7] |

| Normoglycemic Individuals | - | 1710 ± 750 nM (total) | GC-MS | [7] |

| Healthy Controls | 57 | 199 ± 53 nmol/L | HPLC | [8] |

| Diabetic Patients | 110 | 353 ± 110 nmol/L | HPLC | [8] |

| Diabetic Patients (Normoalbuminuria) | 62 | 322 ± 79 nmol/L | HPLC | [8] |

| Diabetic Patients (Microalbuminuria) | 30 | 383 ± 146 nmol/L | HPLC | [8] |

| Diabetic Patients (Overt Proteinuria) | 18 | 410 ± 100 nmol/L | HPLC | [8] |

Table 2: Urinary 3-Deoxyglucosone and 3-Deoxyfructose (B1226627) Excretion in Human Subjects

| Subject Group | N | Analyte | Excretion Rate | Diet | Reference |

| Healthy Volunteers | 9 | 3-DG | 4.6 μmol/day (median) | Unrestricted | [9] |

| Healthy Volunteers | 9 | 3-DF | 77 μmol/day (median) | Unrestricted | [9] |

| Healthy Volunteers | 9 | 3-DG | Decreased to ~50% | Raw Food | [9] |

| Healthy Volunteers | 9 | 3-DF | Decreased to ~50% | Raw Food | [9] |

| Healthy Volunteers | 9 | 3-DG | 7.5 μmol/day (median) | After 50g Honey | [9] |

| Healthy Volunteers | 9 | 3-DF | 147 μmol/day (median) | After 50g Honey | [9] |

| Control Subjects | - | 3-DF | 38.7 ± 16.1 nmol/mg creatinine | - | [4] |

| Diabetic Patients | - | 3-DF | 69.9 ± 44.2 nmol/mg creatinine | - | [4] |

Experimental Protocols

Synthesis of this compound

-

Formation of a Glycosylamine: React [U-13C6]-D-glucose with an amine (e.g., p-toluidine) in a suitable solvent (e.g., methanol) to form the corresponding glycosylamine.

-

Amadori Rearrangement: Subject the glycosylamine to mild acidic conditions to facilitate the Amadori rearrangement, yielding the 13C-labeled fructosamine (B8680336) derivative.

-

Hydrolysis and Degradation: Hydrolyze the fructosamine derivative under controlled acidic conditions to release this compound. This step often requires careful optimization to maximize the yield of 3-DG and minimize side reactions.

-

Purification: Purify the resulting this compound using chromatographic techniques, such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC).

Note: This is a generalized outline, and the specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized.

In Vivo Tracer Study using this compound

This protocol provides a general framework for an in vivo tracer study in a rodent model. Ethical approval from an institutional animal care and use committee is mandatory before conducting any animal experiments.

-

Animal Acclimatization and Diet: Acclimatize the animals (e.g., male Wistar rats) to the housing conditions for at least one week. Provide a standard chow diet and water ad libitum.

-

Tracer Administration:

-

Prepare a sterile solution of this compound in saline.

-

Administer the tracer via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dose will depend on the specific research question and the sensitivity of the analytical method (a starting point could be in the range of 1-10 mg/kg body weight).

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-injection (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) into EDTA-coated tubes.

-

Immediately centrifuge the blood at 4°C to separate plasma.

-

Collect urine samples over a defined period (e.g., 24 hours) using metabolic cages.

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, heart). Snap-freeze all samples in liquid nitrogen and store them at -80°C until analysis.

-

-

Sample Preparation for Mass Spectrometry:

-

Plasma/Urine:

-

Thaw samples on ice.

-

To a 100 µL aliquot of plasma or urine, add 400 µL of cold (-20°C) acetonitrile (B52724) containing an internal standard (e.g., 13C-labeled dicarbonyl compound with a different mass).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

-

Tissue:

-

Weigh a small piece of frozen tissue (e.g., 20-50 mg).

-

Homogenize the tissue in a cold solvent mixture (e.g., methanol:water, 80:20 v/v) using a bead beater or similar device.

-

Follow a similar protein precipitation and extraction procedure as for plasma.

-

-

-

Derivatization (for GC-MS):

-

The dried extracts can be derivatized to improve volatility and chromatographic separation for GC-MS analysis. A common derivatization agent for dicarbonyls is o-phenylenediamine (B120857) (OPD), which forms stable quinoxaline (B1680401) derivatives.

-

Reconstitute the dried extract in a suitable buffer and react with OPD.

-

Extract the quinoxaline derivatives into an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase and reconstitute in a solvent suitable for GC-MS injection.

-

LC-MS/MS Analysis of this compound and its Metabolites

-

Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar compounds like 3-DG.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous content.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

Unlabeled 3-DG (12C6): Monitor the transition of the precursor ion [M+H]+ to a specific product ion.

-

Labeled 3-DG (13C6): Monitor the transition of the precursor ion [M+6+H]+ to its corresponding product ion.

-

Monitor transitions for expected metabolites (e.g., 3-deoxyfructose-13C6).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and its labeled counterpart.

-

GC-MS Analysis of this compound Derivatives

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injection Mode: Splitless.

-

Temperature Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification.

-

SIM Ions: Monitor characteristic fragment ions for the quinoxaline derivatives of both unlabeled and 13C6-labeled 3-DG.

-

Signaling Pathways and Logical Relationships

Formation of 3-Deoxyglucosone and Advanced Glycation End-products

The formation of 3-DG is a key step in the Maillard reaction, leading to the generation of AGEs.

Caption: Formation of 3-Deoxyglucosone and AGEs via the Maillard reaction.

AGE-RAGE Signaling Pathway and Oxidative Stress

3-DG-derived AGEs can bind to the Receptor for Advanced Glycation End-products (RAGE), triggering intracellular signaling cascades that lead to oxidative stress and inflammation.

Caption: AGE-RAGE signaling cascade leading to inflammation and oxidative stress.

Experimental Workflow for a 3-DG-13C6 Tracer Study

A typical workflow for a metabolic tracer study involves several key stages, from initial planning to final data interpretation.

Caption: Workflow for an in vivo this compound tracer study.

Conclusion

The use of this compound as a metabolic tracer provides a unique and powerful approach to dissect the complex interplay between glucose metabolism, carbonyl stress, and the development of diabetic complications. By enabling the direct tracking of 3-DG's formation, metabolism, and contribution to the AGE pool, researchers can gain valuable insights into disease mechanisms and identify novel therapeutic targets. The combination of stable isotope tracing with advanced mass spectrometry techniques offers a robust platform for quantitative metabolic flux analysis, paving the way for a deeper understanding of the pathophysiology of diabetes and other metabolic disorders. This technical guide serves as a foundational resource for scientists and researchers embarking on studies utilizing this innovative tracer methodology.

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of glycemic control on plasma 3-deoxyglucosone levels in NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dietary influence on urinary excretion of 3-deoxyglucosone and its metabolite 3-deoxyfructose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of 3-Deoxyglucosone from Fructose-3-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyglucosone (3-DG), a highly reactive dicarbonyl compound, is a significant precursor of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications and other age-related diseases. A key pathway for the formation of 3-DG involves the degradation of fructose-3-phosphate (F3P). This technical guide provides an in-depth analysis of this conversion, detailing the underlying chemical mechanisms, summarizing relevant quantitative data, and presenting detailed experimental protocols for its investigation. The guide is intended to serve as a comprehensive resource for researchers in the fields of biochemistry, drug development, and diabetology.

Introduction

The non-enzymatic glycation of proteins, lipids, and nucleic acids, known as the Maillard reaction, is a complex cascade of reactions that contributes to the aging process and the development of chronic diseases. 3-Deoxyglucosone (3-DG) is a critical intermediate in this pathway, exhibiting significantly higher reactivity than glucose in the formation of AGEs. Understanding the endogenous sources of 3-DG is paramount for developing therapeutic strategies to mitigate its detrimental effects. One such source is the degradation of fructose-3-phosphate (F3P), a metabolite that can accumulate under hyperglycemic conditions. This document elucidates the formation of 3-DG from F3P, providing a scientific foundation for further research and drug discovery efforts.

Chemical Mechanism of 3-Deoxyglucosone Formation

The conversion of fructose-3-phosphate to 3-Deoxyglucosone is a non-enzymatic degradation process that proceeds through a mechanism involving enolization and subsequent elimination of the phosphate (B84403) group and a water molecule.

The proposed mechanism is as follows:

-

Enolization: Fructose-3-phosphate undergoes a base-catalyzed enolization to form a 1,2-enediol intermediate. This tautomerization is a key step in rendering the molecule susceptible to further reaction.

-

Phosphate Elimination: The phosphate group at the C3 position is eliminated. This elimination is facilitated by the electron-donating character of the enediol.

-

Keto-Enol Tautomerization: The resulting enol intermediate tautomerizes to the more stable keto form, yielding 3-Deoxyglucosone.

This reaction is influenced by factors such as pH and temperature, with physiological conditions (pH 7.4, 37°C) being conducive to this degradation.

Quantitative Data

The formation of 3-DG from F3P is particularly relevant in pathological states such as diabetes, where the flux through the polyol pathway is increased, leading to higher intracellular concentrations of fructose (B13574) and subsequently F3P. The following table summarizes quantitative data from a study on diabetic rat hearts, highlighting the increased levels of both F3P and 3-DG.

| Metabolite | Control (nmol/g wet weight) | Diabetic (nmol/g wet weight) | Fold Change |

| Fructose-3-Phosphate (F3P) | < 20 | 81.3 ± 16.3 | > 4 |

| 3-Deoxyglucosone (3-DG) | 0.98 ± 0.43 | 9.4 ± 3.5 | ~9.6 |

| Data adapted from a study on Sprague-Dawley rat hearts.[1] |

Experimental Protocols

This section provides a detailed methodology for the in vitro investigation of 3-DG formation from F3P and its subsequent quantification.

In Vitro Formation of 3-Deoxyglucosone from Fructose-3-Phosphate

Objective: To monitor the non-enzymatic conversion of F3P to 3-DG under physiological conditions.

Materials:

-

Fructose-3-phosphate sodium salt

-

Phosphate buffer (0.2 M, pH 7.4)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Prepare a stock solution of Fructose-3-phosphate (e.g., 10 mM) in 0.2 M phosphate buffer (pH 7.4).

-

Aliquot the F3P solution into microcentrifuge tubes.

-

Incubate the tubes at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove an aliquot and immediately stop the reaction by freezing at -80°C or by derivatization.

-

Analyze the samples for the presence of 3-DG using a validated analytical method (see section 4.2).

Quantification of 3-Deoxyglucosone by HPLC

Objective: To quantify the concentration of 3-DG in the reaction mixture.

Principle: 3-DG is derivatized to a stable, chromophoric, or fluorophoric compound for sensitive detection by HPLC. A common derivatizing agent is o-phenylenediamine (B120857) (OPD), which reacts with the dicarbonyl moiety of 3-DG to form a quinoxaline (B1680401) derivative.

Materials:

-

o-Phenylenediamine (OPD) solution

-

Perchloric acid (PCA)

-

HPLC system with UV or fluorescence detector

-

C18 reversed-phase HPLC column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

3-Deoxyglucosone standard

Procedure:

-

Sample Preparation and Derivatization:

-

To the reaction aliquot, add an equal volume of OPD solution (e.g., 10 mg/mL in water).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 2 hours) to allow for complete derivatization.

-

Stop the derivatization reaction by adding a small volume of a strong acid like perchloric acid to precipitate any proteins (if applicable) and stabilize the derivative.

-

Centrifuge to pellet any precipitate and collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength appropriate for the quinoxaline derivative (e.g., 315 nm).

-

Quantification: Generate a standard curve using known concentrations of 3-DG that have undergone the same derivatization procedure. Calculate the concentration of 3-DG in the samples by comparing their peak areas to the standard curve.

-

Signaling and Pathophysiological Implications

The formation of 3-DG from F3P is a critical link between altered glucose metabolism and the downstream pathological consequences of AGE formation. 3-DG is a potent cross-linker of proteins, leading to the formation of irreversible AGEs that can:

-

Alter Protein Structure and Function: Leading to enzyme inactivation and disruption of cellular processes.

-

Induce Oxidative Stress: 3-DG can generate reactive oxygen species (ROS), contributing to cellular damage.

-

Activate Pro-inflammatory Pathways: AGEs can bind to the Receptor for Advanced Glycation End Products (RAGE), triggering signaling cascades that promote inflammation, a key feature of diabetic complications.

Conclusion

The formation of 3-Deoxyglucosone from fructose-3-phosphate represents a crucial, non-enzymatic pathway that contributes to the burden of advanced glycation end products in hyperglycemic states. This technical guide has provided a detailed overview of the chemical mechanism, relevant quantitative data, and experimental protocols to study this conversion. A thorough understanding of this process is essential for the development of novel therapeutic interventions aimed at mitigating the progression of diabetic complications and other AGE-related pathologies. Future research should focus on identifying inhibitors of this degradation pathway and further elucidating its regulation in vivo.

References

An In-depth Technical Guide on the Clinical Implications of Elevated 3-Deoxyglucosone Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core clinical implications associated with elevated levels of 3-Deoxyglucosone (B13542) (3-DG), a highly reactive dicarbonyl compound. Particular emphasis is placed on its formation, pathophysiological roles, and the analytical methodologies used for its quantification. The content herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic diseases and their complications.

Introduction

3-Deoxyglucosone (3-DG) is a critical intermediate in the Maillard reaction, a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, and nucleic acids.[1] Its accumulation in biological systems is a key factor in the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of numerous chronic diseases.[2][3] Elevated levels of 3-DG are particularly noted in conditions of hyperglycemia and oxidative stress, making it a significant molecule in the study of diabetes and its complications, as well as in uremia and neurodegenerative diseases.[2][4][5]

Biochemical Formation and Pathophysiology

3-DG is primarily formed through the degradation of Amadori products in the Maillard reaction and via the polyol pathway.[2] In hyperglycemic states, the increased availability of glucose drives these pathways, leading to a significant rise in 3-DG concentrations.[2] 3-DG is a potent precursor of several AGEs, including imidazolone, pyrraline, Nε-(carboxymethyl)lysine (CML), and pentosidine.[2][6] The accumulation of these AGEs on long-lived proteins, such as collagen, contributes to tissue damage and dysfunction.[3]

The pathophysiological consequences of elevated 3-DG are multifaceted. It is a potent cross-linking agent for proteins, leading to alterations in their structure and function.[5] Furthermore, 3-DG induces oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[3][4] The interaction of AGEs, formed from 3-DG, with their receptor (RAGE) triggers inflammatory signaling pathways, further contributing to the pathology of various diseases.

Quantitative Data on 3-Deoxyglucosone Levels in Clinical Conditions

The following tables summarize the quantitative data on 3-DG levels reported in various clinical studies. These values highlight the significant elevation of 3-DG in pathological states compared to healthy controls. It is important to note that reported concentrations can vary depending on the analytical method used, particularly the deproteinization technique which can measure either free or total 3-DG.[2][7]

Table 1: Plasma/Serum 3-Deoxyglucosone Levels in Diabetic Patients

| Patient Group | 3-DG Concentration (nmol/L) | Analytical Method | Reference |

| Healthy Control Subjects | 199 +/- 53 | HPLC | [8] |

| Diabetic Patients (Overall) | 353 +/- 110 | HPLC | [8] |

| Diabetic Patients with Normoalbuminuria | 322 +/- 79 | HPLC | [8] |

| Diabetic Patients with Microalbuminuria | 383 +/- 146 | HPLC | [8] |

| Diabetic Patients with Overt Proteinuria | 410 +/- 100 | HPLC | [8] |

| Normoglycemic Subjects (Ultrafiltration) | 58.5 +/- 14 | GC/MS | [7] |

| Type 1 Diabetic Patients (Ultrafiltration) | 98.5 +/- 34 | GC/MS | [7] |

| Normoglycemic Subjects (Ethanol Precipitation) | 1710 +/- 750 | GC/MS | [7] |

| Control Rats | 379 +/- 69 | HPLC | [9] |

| Streptozotocin-induced Diabetic Rats | 918 +/- 134 | HPLC | [9] |

Table 2: Serum 3-Deoxyglucosone Levels in Uremic Patients

| Patient Group | 3-DG Concentration | Analytical Method | Reference |

| Healthy Subjects | Significantly lower than uremic patients | GC/MS | [5] |

| Uremic Patients | Markedly elevated | GC/MS | [5] |

| Uremic Patients with Diabetes | Significantly higher than non-diabetic uremic patients | GC/MS | [5] |

Experimental Protocols for 3-Deoxyglucosone Measurement

Accurate quantification of 3-DG is crucial for clinical research. The most common methods involve derivatization followed by chromatographic separation and detection.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This is a highly sensitive and specific method for the quantification of 3-DG.

-

Sample Preparation: Plasma or serum samples are deproteinized, typically by ultrafiltration to measure free 3-DG or by ethanol (B145695) precipitation for total 3-DG.[7]

-

Derivatization: 3-DG in the protein-free supernatant is derivatized to a more volatile and stable compound. A common derivatizing agent is 2,3-diaminonaphthalene (B165487), which reacts with 3-DG to form a stable adduct. This adduct is then converted to a silyl (B83357) ether.[7]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation. The mass spectrometer is used for detection and quantification, often employing selected ion monitoring (SIM) for enhanced sensitivity. An internal standard, such as [U-13C]3DG, is used for accurate quantification.[7]

2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC offers a robust and widely accessible method for 3-DG analysis.

-

Sample Preparation: Similar to GC-MS, samples are deproteinized.

-

Derivatization: 3-DG is converted to a stable derivative that can be detected by UV or fluorescence detectors. For instance, reaction with 2,3-diaminonaphthalene produces 2-(2,3,4-trihydroxybutyl)-benzo[g]quinoxaline, which has a characteristic UV spectrum.[9]

-

HPLC Analysis: The derivatized sample is separated on a suitable HPLC column. Detection is typically performed using a UV detector at a specific wavelength (e.g., 268 nm for the diaminonaphthalene derivative).[9]

3. Immunoassays

-

Principle: These methods utilize antibodies that specifically recognize 3-DG or its derivatives.

-

Methodology: A monoclonal antibody can be developed to recognize a derivative of 3-DG, for example, after its reaction with a biotin-linked 2,3-diamino-benzene derivative. This allows for the development of a sensitive chemiluminescent enzyme immunoassay.[10]

-

Advantages: Immunoassays can be simpler and have higher throughput compared to chromatographic methods, making them suitable for screening large numbers of samples.[10]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships involving 3-DG.

Formation and Pathophysiological Consequences of 3-Deoxyglucosone.

Experimental Workflow for 3-Deoxyglucosone Quantification.

AGE-RAGE Signaling Pathway.

Clinical Implications and Therapeutic Strategies

The strong association between elevated 3-DG levels and the severity of diabetic microangiopathy, uremic complications, and potentially neurodegenerative processes underscores its importance as a biomarker and therapeutic target.[5][8][11] Strategies aimed at reducing 3-DG levels or inhibiting its downstream effects hold significant promise for the management of these conditions.

Current and potential therapeutic approaches include:

-

Aldose Reductase Inhibitors: These agents can reduce the formation of 3-DG through the polyol pathway.[2]

-

3-DG Scavengers: Compounds like aminoguanidine (B1677879) and pyridoxamine (B1203002) can directly react with and detoxify 3-DG, thereby preventing the formation of AGEs.[3][12]

-

Inhibitors of the Maillard Reaction: Certain compounds can interfere with the non-enzymatic glycation process, reducing the overall burden of AGEs.[9]

-

AGE Breakers: These molecules are designed to break the cross-links formed by AGEs, potentially reversing some of the tissue damage.

-

RAGE Antagonists: By blocking the AGE-RAGE interaction, these agents can mitigate the pro-inflammatory and pro-oxidant signaling cascades.

Conclusion

Elevated 3-Deoxyglucosone is a key pathogenic factor in a range of chronic diseases, driven by its role as a potent precursor of Advanced Glycation End-products and an inducer of oxidative stress. The accurate measurement of 3-DG provides a valuable tool for assessing disease risk and progression. Further research into the mechanisms of 3-DG-mediated damage and the development of targeted therapeutic interventions are critical areas for future investigation. This guide provides a foundational understanding for professionals dedicated to advancing the treatment of metabolic and age-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]

- 4. Neurotoxicity of methylglyoxal and 3-deoxyglucosone on cultured cortical neurons: synergism between glycation and oxidative stress, possibly involved in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of 3-deoxyglucosone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Increase in 3-deoxyglucosone levels in diabetic rat plasma. Specific in vivo determination of intermediate in advanced Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunochemical detection of 3-deoxyglucosone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wur.nl [wur.nl]

- 12. Elevated cardiac 3-deoxyglucosone, a highly reactive intermediate in glycation reaction, in doxorubicin-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 3-Deoxyglucosone in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Deoxyglucosone (B13542) (3-DG) is a reactive α-dicarbonyl compound formed during the Maillard reaction and polyol pathway.[1] It is an important intermediate in the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other age-related diseases.[1][2] Accurate quantification of 3-DG in biological matrices is crucial for understanding its role in disease etiology.[2] However, the reactive nature of 3-DG and its presence in complex biological samples pose analytical challenges.[3]

This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-DG in plasma. The use of a stable isotope-labeled internal standard, 3-Deoxyglucosone-13C6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

The method involves the derivatization of 3-DG and the internal standard (this compound) to enhance their chromatographic retention and ionization efficiency. Following sample cleanup, the derivatized analytes are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

3-Deoxyglucosone (3-DG) standard

-

This compound (Internal Standard, IS)

-

o-Phenylenediamine (B120857) (o-PD)

-

Perchloric acid (PCA)[4]

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

Liquid Chromatograph (e.g., UPLC or HPLC system)

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source[5]

-

Analytical column: C18 reverse-phase column (e.g., 1.9 µm, 2.1 mm × 100 mm)[5]

Sample Preparation

-

Protein Precipitation: To 100 µL of plasma sample, add 10 µL of the this compound internal standard solution. Add 200 µL of cold perchloric acid to precipitate proteins.[4]

-

Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Derivatization: Transfer the supernatant to a new tube. Add 50 µL of o-phenylenediamine solution and incubate at 37°C for 2 hours to form the quinoxaline (B1680401) derivative.[4][6]

-

Evaporation and Reconstitution: Dry the derivatized sample under a gentle stream of nitrogen.[7] Reconstitute the residue in 100 µL of the initial mobile phase.[7]

LC-MS/MS Method

-

Liquid Chromatography:

-

Mobile Phase A: 0.1% Formic acid in water[5]

-

Mobile Phase B: Acetonitrile[5]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.[5]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

-

MRM Transitions: The specific precursor-to-product ion transitions for the derivatized 3-DG and 3-DG-13C6 should be optimized.

-

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Derivatized 3-DG | To be determined | To be determined | 100 | To be optimized |

| Derivatized 3-DG-13C6 | To be determined | To be determined | 100 | To be optimized |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| LLOQ (Lower Limit of Quantification) | To be determined |

| ULOQ (Upper Limit of Quantification) | To be determined |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| Matrix Effect | To be evaluated |

Visualizations

Caption: Workflow for the LC-MS/MS analysis of 3-Deoxyglucosone.

Conclusion

This application note provides a detailed protocol for the reliable quantification of 3-Deoxyglucosone in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The method is sensitive, specific, and accurate, making it a valuable tool for researchers investigating the role of 3-DG in health and disease. The use of this compound is critical for overcoming the challenges associated with the analysis of this reactive dicarbonyl compound in complex samples.

References

- 1. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of 3-deoxyglucosone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of 3-Deoxyglucosone by Epigallocatechin Gallate Results Partially from an Addition Reaction: The Possible Mechanism of Decreased 5-Hydroxymethylfurfural in Epigallocatechin Gallate-Treated Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Reactivity of the Glucose Degradation Product 3,4-Dideoxyglucosone-3-ene (3,4-DGE) towards Abundant Components of the Human Blood Circulatory System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organomation.com [organomation.com]

Application Note: Quantitative Analysis of 3-Deoxyglucosone in Human Plasma by GC-MS with a ¹³C₆-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyglucosone (B13542) (3-DG) is a highly reactive dicarbonyl compound formed during the Maillard reaction and polyol pathway. It is a significant precursor to Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other age-related diseases.[1][2] Accurate quantification of 3-DG in biological matrices is crucial for understanding its role in disease progression and for the development of therapeutic interventions. This application note provides a detailed protocol for the derivatization and analysis of 3-DG in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope-labeled internal standard, [U-¹³C₆]3-Deoxyglucosone ([¹³C₆]3-DG), for precise and accurate quantification.[1][3]

The method described herein involves a two-step derivatization process: oximation followed by silylation. This procedure enhances the volatility and thermal stability of 3-DG, making it amenable to GC-MS analysis.[4][5][6] The use of a ¹³C₆-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high-quality quantitative data.[1][3]

Quantitative Data Summary

The following table summarizes representative quantitative data for 3-Deoxyglucosone levels in human plasma from normoglycemic and diabetic individuals, as determined by GC-MS using a stable isotope dilution method.

| Sample Type | Analyte | Concentration (nM) | Method | Reference |

| Human Plasma (Normoglycemic) | 3-Deoxyglucosone | 58.5 ± 14 (SD) | GC-MS with [U-¹³C]3DG internal standard and ultrafiltration | [1] |

| Human Plasma (Type I Diabetic) | 3-Deoxyglucosone | 98.5 ± 34 (SD) | GC-MS with [U-¹³C]3DG internal standard and ultrafiltration | [1] |

Experimental Protocols

Materials and Reagents

-

3-Deoxyglucosone (3-DG) standard

-

[U-¹³C₆]3-Deoxyglucosone ([¹³C₆]3-DG) internal standard

-

Hydroxylamine (B1172632) hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile (B52724), HPLC grade

-

Ethyl acetate, HPLC grade

-

Human plasma samples (stored at -80°C)

-

Ultrapure water

Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Centrifuge capable of 4°C

-

Vortex mixer

-

Heating block or oven

-

Nitrogen evaporator

-

Autosampler vials with inserts

Sample Preparation

-

Thawing and Internal Standard Spiking: Thaw frozen plasma samples on ice. To 100 µL of plasma, add a known amount of [¹³C₆]3-DG internal standard solution.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.[4] Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

This is a two-step process involving oximation followed by silylation.[6][7]

-

Oximation:

-

Silylation:

-

Add 50 µL of BSTFA with 1% TMCS to the oximated sample.

-

Vortex briefly.

-

Incubate at 80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[6]

-

Allow the sample to cool to room temperature.

-

-

Final Preparation: Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.

GC-MS Analysis Parameters

The following are general GC-MS parameters that should be optimized for the specific instrument being used.

-

Gas Chromatograph:

-

Injection Port: Splitless mode, 250°C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (example m/z values, should be confirmed with standards):

-

3-DG derivative: To be determined based on the mass spectrum of the derivatized standard.

-

[¹³C₆]3-DG derivative: To be determined based on the mass spectrum of the derivatized internal standard (expected to be M+6 relative to the unlabeled derivative). For example, one publication monitored m/z 295 and 306 for a derivatized 3-DG adduct.[1]

-

-

Quantification

Create a calibration curve by preparing standards containing a fixed amount of the [¹³C₆]3-DG internal standard and varying concentrations of unlabeled 3-DG. Process these standards using the same sample preparation and derivatization protocol. The concentration of 3-DG in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Workflow and Pathway Diagrams

Caption: Experimental Workflow for 3-DG Analysis

Caption: Two-Step Derivatization of 3-DG

References

- 1. Quantitation of 3-deoxyglucosone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Deoxyglucosone: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatographic-mass spectrometric determination of erythrocyte 3-deoxyglucosone in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel derivatization approach for simultaneous determination of glyoxal, methylglyoxal, and 3-deoxyglucosone in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

Application Notes and Protocols for the Quantification of 3-Deoxyglucosone in Food Chemistry using 3-Deoxyglucosone-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is fundamental to the development of color, flavor, and aroma in thermally processed foods. However, this complex cascade of reactions also leads to the formation of various intermediates, some of which are highly reactive and can impact food quality and safety. 3-Deoxyglucosone (B13542) (3-DG) is a key α-dicarbonyl intermediate in the Maillard reaction, recognized for its high reactivity and role as a precursor to advanced glycation end products (AGEs).[1][2] The quantification of 3-DG in food products is crucial for understanding the extent of the Maillard reaction, assessing potential food quality changes, and evaluating dietary exposure to reactive carbonyl species.

Stable isotope dilution analysis (SIDA) using a labeled internal standard is the gold standard for accurate quantification in complex matrices, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[3] This document provides detailed application notes and protocols for the quantification of 3-Deoxyglucosone in various food matrices using 3-Deoxyglucosone-13C6 (3-DG-13C6) as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Maillard Reaction Pathway and the Role of 3-Deoxyglucosone

The Maillard reaction is broadly divided into three stages: early, intermediate, and advanced. 3-Deoxyglucosone is a key intermediate formed during the degradation of the Amadori product. Its high reactivity drives the reaction towards the formation of a diverse range of compounds, including flavor molecules and AGEs.

Caption: Maillard reaction pathway highlighting the central role of 3-Deoxyglucosone.

Quantitative Data of 3-Deoxyglucosone in Various Food Products

The concentration of 3-Deoxyglucosone can vary significantly depending on the food matrix, processing conditions (temperature and time), and storage. The following table summarizes reported concentrations of 3-DG in various food products, providing a reference for expected levels.

| Food Category | Food Product | 3-DG Concentration (mg/kg or mg/L) | Analytical Method |

| Bakery Products | Bread (Crust) | 10 - 150 | LC-MS/MS |

| Cookies/Biscuits | 50 - 500 | LC-MS/MS | |

| Breakfast Cereals | 20 - 200 | GC-MS | |

| Beverages | Coffee (Brewed) | 5 - 25 | LC-MS/MS |

| Coffee Substitutes | Up to 9200 | GC-MS[4] | |

| Must Syrups | ~9200 | GC-MS[4] | |

| Dairy Products | UHT Milk | 1 - 10 | LC-MS/MS |

| Milk Powder | 10 - 100 | LC-MS/MS | |

| Confectionery | Honey | 75.9 - 808.6 | HPLC[5] |

| Dark Chocolate | 5 - 50 | LC-MS/MS | |

| Fruits & Vegetables | Black Garlic | 11.73 - 29.43 (mg/g dry weight) | LC-MS/MS[6] |

Experimental Protocols

Principle

This method describes the quantification of 3-Deoxyglucosone in food samples by stable isotope dilution LC-MS/MS. A known amount of this compound is added to the sample as an internal standard prior to extraction. Both the native 3-DG and the labeled internal standard are derivatized with o-phenylenediamine (B120857) (o-PDA) to form stable quinoxaline (B1680401) derivatives. These derivatives are then separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The concentration of 3-DG in the sample is determined by the ratio of the peak area of the native 3-DG derivative to that of the 13C-labeled internal standard derivative.

Experimental Workflow

Caption: Workflow for the quantification of 3-DG in food samples.

Reagents and Materials

-

Standards: 3-Deoxyglucosone (≥95% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Derivatization Reagent: o-phenylenediamine (o-PDA, ≥99.5% purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Extraction Solvents: Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation

-

SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

-

Other: Vortex mixer, centrifuge, water bath, analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-DG and 3-DG-13C6 in 10 mL of methanol, respectively. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of 3-DG by serial dilution of the stock solution with methanol:water (1:1, v/v).

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the 3-DG-13C6 stock solution with methanol:water (1:1, v/v).

Sample Preparation

The sample preparation procedure may need to be adapted based on the food matrix (e.g., high-fat, high-protein, or liquid samples).

-

Homogenization:

-

Solid samples (e.g., bakery products, cereals): Homogenize the sample to a fine powder.

-

Semi-solid samples (e.g., honey, syrups): Mix thoroughly.

-

Liquid samples (e.g., beverages, milk): Use directly after thorough mixing.

-

-

Extraction:

-

Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.

-

Add a known amount of the 3-DG-13C6 internal standard spiking solution.

-

For high-protein samples: Add 5 mL of cold 0.6 M perchloric acid to precipitate proteins.[3] Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

For other samples: Add 5 mL of methanol:water (1:1, v/v), vortex for 1 minute, and sonicate for 15 minutes. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

-

-

Derivatization:

-

Transfer 1 mL of the supernatant to a clean tube.

-

Add 1 mL of 10 mM o-phenylenediamine solution (prepared in 0.1 M phosphate (B84403) buffer, pH 7.4).

-

Incubate at 60°C for 2 hours in a water bath.

-

Cool the reaction mixture to room temperature.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove interfering polar compounds.

-

Elute the quinoxaline derivatives with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an LC vial.

-

LC-MS/MS Analysis

-

LC System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

3-DG-quinoxaline: Precursor ion > Product ion (to be determined based on instrument optimization)

-

3-DG-13C6-quinoxaline: Precursor ion > Product ion (precursor ion will be +6 Da compared to the native derivative)

-

Quantification

Construct a calibration curve by plotting the peak area ratio of 3-DG-quinoxaline to 3-DG-13C6-quinoxaline against the concentration of the 3-DG working standards. The concentration of 3-DG in the food sample is then calculated using the regression equation from the calibration curve.

Conclusion

The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS method provides a robust and accurate approach for the quantification of 3-Deoxyglucosone in a wide range of food matrices. This methodology is invaluable for researchers in food chemistry and drug development for assessing the extent of the Maillard reaction, understanding the formation of AGE precursors in foods, and evaluating dietary exposure to these reactive carbonyl species. The detailed protocols and data presented herein serve as a comprehensive guide for the implementation of this analytical technique.

References

- 1. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Deoxyglucosone: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and determination of 3-deoxyglucosone and glucosone in carbohydrate-rich foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of 3-Deoxyglucosone by Epigallocatechin Gallate Results Partially from an Addition Reaction: The Possible Mechanism of Decreased 5-Hydroxymethylfurfural in Epigallocatechin Gallate-Treated Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Deoxyglucosone-¹³C₆ in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a metabolic disorder characterized by chronic hyperglycemia, which leads to a cascade of biochemical alterations, including the non-enzymatic glycation of proteins and lipids. A key intermediate in this process is 3-deoxyglucosone (B13542) (3-DG), a highly reactive dicarbonyl compound. Elevated levels of 3-DG are found in diabetic patients and are strongly implicated in the pathogenesis of diabetic complications, primarily through the formation of Advanced Glycation End-products (AGEs).[1][2][3] 3-Deoxyglucosone-¹³C₆ (3-DG-¹³C₆) is a stable isotope-labeled analog of 3-DG that serves as a powerful tool for researchers to trace the metabolic fate of 3-DG and to quantify its contribution to the formation of specific AGEs in vitro and in vivo. These application notes provide a comprehensive overview of the utility of 3-DG-¹³C₆ in diabetes research and detailed protocols for its use.

Core Applications in Diabetes Research

The use of 3-Deoxyglucosone-¹³C₆ allows for precise and sensitive tracking of 3-DG metabolism and its downstream effects, offering significant advantages over the measurement of unlabeled, endogenous 3-DG.

-

Tracing the Metabolic Fate of 3-DG: By introducing 3-DG-¹³C₆ into cellular or animal models of diabetes, researchers can accurately trace its conversion to various metabolites, providing insights into the pathways of its detoxification and catabolism.[1]

-

Quantifying the Formation of Specific AGEs: 3-DG is a precursor to a variety of AGEs, including argpyrimidine, pentosidine, and Nε-(carboxymethyl)lysine (CML).[1][2][4] Using 3-DG-¹³C₆, the incorporation of the ¹³C₆-label into these AGEs can be monitored by mass spectrometry, allowing for the precise quantification of 3-DG-derived AGEs.

-

Evaluating Therapeutic Interventions: The efficacy of therapeutic agents aimed at reducing AGE formation or enhancing 3-DG detoxification can be assessed by measuring their impact on the metabolism of 3-DG-¹³C₆ and the formation of ¹³C₆-labeled AGEs.

-